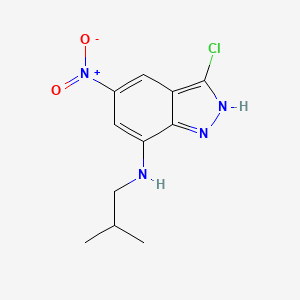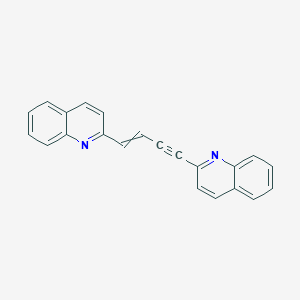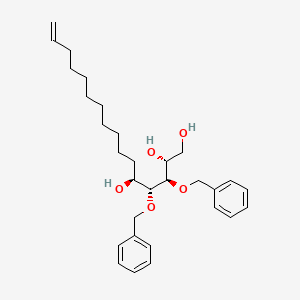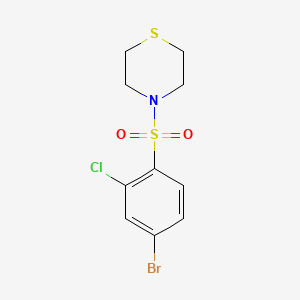
4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide is a complex organic compound characterized by its unique molecular structure. This compound features a fluorene core with two pyridinium groups attached via decyl chains, and it is paired with diiodide anions. The presence of the fluorene core imparts significant photophysical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide typically involves multiple steps. One common method starts with the preparation of the fluorene core, which is then functionalized with pyridinium groups. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis equipment can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide can undergo various chemical reactions, including:
Oxidation: The fluorene core can be oxidized to form quinone derivatives.
Reduction: The pyridinium groups can be reduced to form pyridine derivatives.
Substitution: Halogenation or alkylation reactions can occur at the pyridinium groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorene core can yield fluorenone derivatives, while reduction of the pyridinium groups can produce pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Wirkmechanismus
The mechanism of action of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide involves its interaction with molecular targets such as enzymes or receptors. The fluorene core can intercalate with DNA, while the pyridinium groups can interact with cellular membranes, leading to potential antimicrobial effects. The compound’s photophysical properties also enable it to act as a photosensitizer in photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Another fluorene-based compound used in organic electronics.
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Used as a photoelectric material and in OLEDs.
Uniqueness
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide is unique due to its combination of a fluorene core with pyridinium groups, which imparts both photophysical properties and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
651049-11-5 |
|---|---|
Molekularformel |
C43H56I2N2O |
Molekulargewicht |
870.7 g/mol |
IUPAC-Name |
2,7-bis(1-decylpyridin-1-ium-4-yl)fluoren-9-one;diiodide |
InChI |
InChI=1S/C43H56N2O.2HI/c1-3-5-7-9-11-13-15-17-27-44-29-23-35(24-30-44)37-19-21-39-40-22-20-38(34-42(40)43(46)41(39)33-37)36-25-31-45(32-26-36)28-18-16-14-12-10-8-6-4-2;;/h19-26,29-34H,3-18,27-28H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
NPHGFOQQNGNAPS-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C5=CC=[N+](C=C5)CCCCCCCCCC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12596995.png)


![7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione](/img/structure/B12597017.png)


![6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol](/img/structure/B12597030.png)
![Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl-](/img/structure/B12597034.png)
![4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12597037.png)
![5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12597045.png)
![5,5',5''-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole}](/img/structure/B12597053.png)
![Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate](/img/structure/B12597057.png)
![beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-](/img/structure/B12597060.png)
